N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide
Description
N,N-Dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core linked to an N,N-dimethyl acetamide group via a thioether bridge. Its structural complexity arises from the tricyclic system, which combines pyrimidine, thiophene, and cyclopentane moieties.
Properties
IUPAC Name |
N,N-dimethyl-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-8-15-13(19-7-11(18)17(2)3)12-9-5-4-6-10(9)20-14(12)16-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMNYJINWWXJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes a tricyclic pyrimidine derivative linked to a thioether group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.
Synthesis
The synthesis of N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide typically involves multi-step reactions that include:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions to create the tricyclic structure.
- Thioether Formation : Introducing sulfur into the structure through thiol reactions.
- Final Acetamide Formation : Completing the synthesis with acetamide formation via reaction with acetic anhydride or similar reagents.
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide. For instance:
- Cell Line Studies : Compounds derived from thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 27.6 μM to 43 μM .
The proposed mechanism for the antitumor activity includes:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Targeting Specific Pathways : Interaction with kinases and other proteins involved in tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide in clinical settings:
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Breast Cancer Study : A study demonstrated that thieno[2,3-d]pyrimidine derivatives significantly inhibited tumor growth in xenograft models.
- Findings : Tumor volume was reduced by over 50% compared to controls after four weeks of treatment.
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Antimicrobial Activity : Related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Variations
The target compound shares its cyclopenta-thieno-pyrimidine core with several analogs but differs in acetamide substituents:
- N-(2-Naphthyl) Derivative (): Replaces the N,N-dimethyl group with a bulky 2-naphthyl moiety.
- N-(5-Methylisoxazolyl) Derivative () : Incorporates a heteroaromatic isoxazole ring, which may confer metabolic stability due to reduced oxidative susceptibility compared to phenyl groups .
- Pyridin-2-yl Derivative () : Features a pyridine ring, introducing basicity that could influence pharmacokinetics (e.g., increased solubility at physiological pH) .
Physicochemical and Pharmacological Properties
- Melting Points : Compound 24 (), with a phenylacetamide group, exhibits a high melting point (197–198°C), suggesting strong crystalline packing due to hydrogen bonding . The target compound’s N,N-dimethyl group may lower its melting point by reducing intermolecular interactions.
- Bioactivity : highlights a related acetamide (BM-5) acting as a muscarinic agonist/antagonist, implying that the target compound’s thioether and pyrimidine motifs could similarly interact with biological targets .
Substituent Effects on Drug-Likeness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
